molecular formula C23H32N2O5 B11452942 Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11452942
M. Wt: 416.5 g/mol
InChI Key: DTUFBXGTTYBXSJ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is an organic compound with the molecular formula C23H32N2O5 and a molecular weight of 416.51 g/mol . This compound is known for its complex structure, which includes a cyclohexyl group, a butoxybenzoyl moiety, and a piperazinyl acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves multiple steps, including the formation of the piperazinyl ring and the subsequent attachment of the butoxybenzoyl and cyclohexyl groups. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Synthetic Route:

    Formation of Piperazinyl Ring: The piperazinyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of Butoxybenzoyl Group: The butoxybenzoyl group is introduced via an esterification reaction.

    Attachment of Cyclohexyl Group: The final step involves the addition of the cyclohexyl group through a substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:

    Cyclohexyl 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methoxy group instead of a butoxy group.

    Cyclohexyl 2-[1-(4-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with an ethoxy group instead of a butoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

cyclohexyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H32N2O5/c1-2-3-15-29-18-11-9-17(10-12-18)23(28)25-14-13-24-22(27)20(25)16-21(26)30-19-7-5-4-6-8-19/h9-12,19-20H,2-8,13-16H2,1H3,(H,24,27)

InChI Key

DTUFBXGTTYBXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3

Origin of Product

United States

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